molecular formula C14H11F3N2O2 B13418624 Nicotinic acid, 6-methyl-2-(3'-trifluoromethylanilino)- CAS No. 54530-73-3

Nicotinic acid, 6-methyl-2-(3'-trifluoromethylanilino)-

Cat. No.: B13418624
CAS No.: 54530-73-3
M. Wt: 296.24 g/mol
InChI Key: KMNCTHOWFYWWGV-UHFFFAOYSA-N
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Description

Nicotinic acid, 6-methyl-2-(3’-trifluoromethylanilino)- is a derivative of nicotinic acid, which is a form of vitamin B3 This compound is known for its unique chemical structure, which includes a trifluoromethyl group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nicotinic acid, 6-methyl-2-(3’-trifluoromethylanilino)- can be achieved through a solvent-free protocol using boric acid as a catalyst. This method involves the activation of 2-chloronicotinic acid with boric acid, followed by the coupling with 2-methyl-3-trifluoromethylaniline . The reaction is carried out under neat conditions, which means no solvent is used, making it an environmentally friendly approach.

Industrial Production Methods

For industrial production, the synthesis can be scaled up by using ethylene glycol as a reaction solvent at elevated temperatures (around 160°C). This method ensures high yield and purity of the product . The coupling process between 2-methyl-3-trifluoromethylaniline and 2-chloronicotinate is achieved stoichiometrically, making it a reliable and efficient method for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Nicotinic acid, 6-methyl-2-(3’-trifluoromethylanilino)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of nicotinic acid, such as amines, quinones, and substituted nicotinic acids.

Scientific Research Applications

Nicotinic acid, 6-methyl-2-(3’-trifluoromethylanilino)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of nicotinic acid, 6-methyl-2-(3’-trifluoromethylanilino)- involves its interaction with specific molecular targets and pathways. It is believed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response . Additionally, it may interact with other enzymes and receptors, modulating various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nicotinic acid, 6-methyl-2-(3’-trifluoromethylanilino)- stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and biological properties. This makes it more potent in certain applications compared to its analogs.

Properties

CAS No.

54530-73-3

Molecular Formula

C14H11F3N2O2

Molecular Weight

296.24 g/mol

IUPAC Name

6-methyl-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid

InChI

InChI=1S/C14H11F3N2O2/c1-8-5-6-11(13(20)21)12(18-8)19-10-4-2-3-9(7-10)14(15,16)17/h2-7H,1H3,(H,18,19)(H,20,21)

InChI Key

KMNCTHOWFYWWGV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)O)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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